



Synthesis of Cilastatin-¹⁵N-d₃: A Technical Guide

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Compound of Interest		
Compound Name:	Cilastatin-15N-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Cilastatin-15N-d₃, an isotopically labeled version of the renal dehydropeptidase-I (DPEP1) inhibitor, Cilastatin. This document outlines the mechanism of action of Cilastatin, a detailed experimental protocol for the synthesis of its labeled analogue, and representative data. The inclusion of stable isotopes, specifically ¹⁵N and deuterium (d₃), is invaluable for use as an internal standard in quantitative bioanalytical assays, such as mass spectrometry, and for metabolic fate studies in drug development.

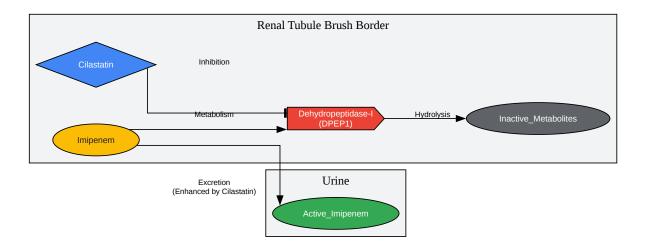
Introduction to Cilastatin and its Mechanism of **Action**

Cilastatin is a crucial adjunct in combination antibiotic therapy, most notably with imipenem. Its primary function is to inhibit the renal enzyme dehydropeptidase-I, which is located in the brush border of the renal tubules.[1][2] This enzyme is responsible for the rapid metabolism and inactivation of carbapenem antibiotics like imipenem. [3][4] By inhibiting DPEP1, Cilastatin prevents the degradation of imipenem, thereby increasing its plasma half-life and urinary excretion of the active antibiotic.[5] This not only enhances the antibiotic's efficacy but also mitigates potential nephrotoxicity associated with the accumulation of imipenem metabolites.

The mechanism involves the competitive and reversible inhibition of dehydropeptidase-I by Cilastatin. This action protects the beta-lactam ring of imipenem from hydrolysis, ensuring that therapeutic concentrations of the antibiotic are maintained in the body to combat bacterial infections effectively.



Signaling Pathway of Cilastatin's Action



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Caption: Mechanism of Cilastatin in preventing Imipenem degradation.

Proposed Synthesis of Cilastatin-15N-d₃

The synthesis of Cilastatin-¹⁵N-d₃ can be achieved by adapting established methods for the preparation of unlabeled Cilastatin. The core of the synthesis involves the condensation of two key intermediates: an isotopically labeled L-cysteine derivative and a deuterated heptenoic acid derivative.

Key Isotopically Labeled Starting Materials:

- L-Cysteine-¹⁵N hydrochloride monohydrate: This will introduce the ¹⁵N label into the final molecule. It is commercially available from various suppliers with high isotopic purity (e.g., >98% ¹⁵N).
- (S)-2,2-di(methyl-d₃)cyclopropanecarboxamide: This precursor will provide the d₃ labels.
 While not readily available commercially, it can be synthesized from deuterated precursors. A

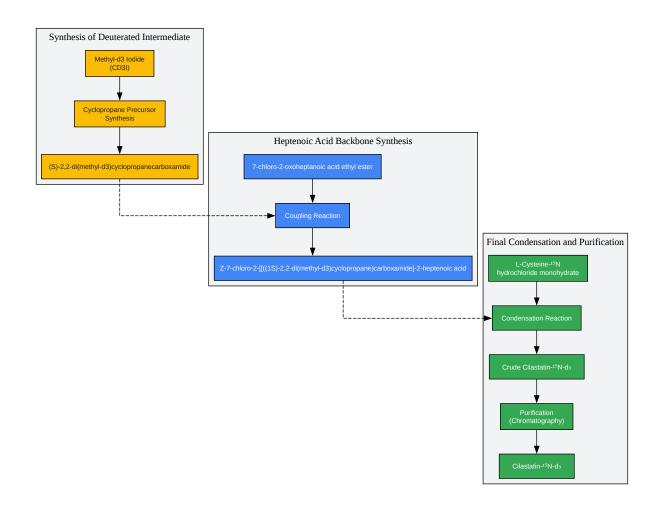


plausible route involves the use of a deuterated methylating agent, such as methyl-d₃ iodide (CD₃I), in the synthesis of the dimethylcyclopropane ring.

Proposed Synthetic Workflow

The overall synthetic strategy is a multi-step process beginning with the synthesis of the deuterated cyclopropane intermediate, followed by its coupling to a heptenoic acid backbone, and finally, condensation with ¹⁵N-labeled L-cysteine.





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Caption: Proposed workflow for the synthesis of Cilastatin-15N-d3.



Experimental Protocols

The following protocols are adapted from established syntheses of unlabeled Cilastatin and should be performed by appropriately trained personnel in a suitable laboratory setting. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Synthesis of Z-7-chloro-2-[[((1S)-2,2-di(methyl-d₃)cyclopropane)carboxamide]-2-heptenoic acid (Intermediate II)

- Preparation of (S)-2,2-di(methyl-d₃)cyclopropanecarboxamide (Intermediate I): This
 intermediate can be synthesized via established routes for the non-deuterated analogue,
 employing a suitable deuterated methylating agent (e.g., methyl-d₃ iodide). The synthesis
 typically involves the cyclopropanation of a suitable alkene precursor followed by amidation.
- Condensation Reaction:
 - To a solution of 7-chloro-2-oxoheptanoic acid ethyl ester in a suitable solvent (e.g., toluene), add Intermediate I and a catalytic amount of p-toluenesulfonic acid.
 - Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
 - Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS) until completion.
 - Cool the reaction mixture and remove the solvent under reduced pressure.
 - The resulting crude product is then hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent (e.g., methanol).
 - Acidify the mixture to obtain the crude Intermediate II, which can be purified by crystallization.

Synthesis of Cilastatin-¹5N-d₃

Condensation of Intermediate II with L-Cysteine-15N:



- Dissolve Intermediate II and L-Cysteine-15N hydrochloride monohydrate in a mixture of an alcohol (e.g., methanol) and water.
- Add a base (e.g., sodium hydroxide) to the solution and stir the reaction mixture at an elevated temperature (e.g., 60-65 °C).
- Monitor the reaction for the disappearance of the starting materials.
- Isolation and Purification:
 - Once the reaction is complete, cool the mixture and adjust the pH to approximately 3-4 with a suitable acid (e.g., hydrochloric acid).
 - The precipitated crude Cilastatin-¹5N-d₃ is collected by filtration.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by preparative chromatography to yield the final product with high chemical and isotopic purity.

Data Presentation

The following table summarizes representative quantitative data based on the synthesis of unlabeled Cilastatin. Actual yields and purity for the isotopically labeled synthesis may vary and should be determined experimentally.



Parameter	Value	Method of Analysis
Intermediate II		
Yield	75-85%	Gravimetric
Purity	>98%	HPLC
Cilastatin-15N-d₃		
Yield	60-70%	Gravimetric
Chemical Purity	>99.5%	HPLC
Isotopic Purity (15N)	>98%	Mass Spectrometry
Isotopic Purity (d₃)	>98%	Mass Spectrometry

Disclaimer: The data presented in this table are estimates based on the synthesis of unlabeled Cilastatin and are provided for guidance purposes only.

Conclusion

This technical guide outlines a feasible synthetic pathway for the preparation of Cilastatin-¹⁵N-d₃. The successful synthesis of this isotopically labeled compound will provide a valuable tool for researchers and drug development professionals in conducting pharmacokinetic and metabolic studies, as well as serving as a reliable internal standard for bioanalytical applications. The provided protocols and diagrams offer a solid foundation for the practical execution of this synthesis. As with any chemical synthesis, appropriate safety precautions and analytical monitoring are essential to ensure a successful outcome., appropriate safety precautions and analytical monitoring are essential to ensure a successful outcome.

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